molecular formula C14H10N2O2 B14370464 2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate CAS No. 92060-53-2

2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate

Cat. No.: B14370464
CAS No.: 92060-53-2
M. Wt: 238.24 g/mol
InChI Key: KSHJREIYDHSSIV-UHFFFAOYSA-N
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Description

2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate is a diazonium compound characterized by the presence of a diazonium group attached to an ethenolate structure with a phenoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate typically involves the diazotization of an appropriate amine precursor. One common method is the reaction of 4-phenoxyaniline with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, under cold conditions. The reaction proceeds as follows:

  • Dissolve 4-phenoxyaniline in hydrochloric acid.
  • Cool the solution to 0-5°C.
  • Add a solution of sodium nitrite dropwise while maintaining the temperature.
  • Stir the reaction mixture for a specified time to complete the diazotization.

The resulting diazonium salt can be isolated and purified for further use.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide are used under mild conditions.

    Coupling: Phenols or aromatic amines in alkaline conditions are common.

    Reduction: Reducing agents like sodium sulfite or stannous chloride are employed.

Major Products Formed

    Substitution: Halogenated, hydroxylated, or cyanated derivatives.

    Coupling: Azo dyes and pigments.

    Reduction: Corresponding amines.

Scientific Research Applications

2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of advanced materials such as polymers and nanomaterials.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Analytical Chemistry: Utilized in the development of analytical reagents and sensors.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as coupling with nucleophiles or reduction to amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-(4-methylphenyl)ethen-1-olate
  • 2-Diazonio-1-(4-nitrophenoxy)ethen-1-olate
  • 2-Diazonio-1-(4-chlorophenyl)ethen-1-olate

Uniqueness

2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

92060-53-2

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-diazo-1-(4-phenoxyphenyl)ethanone

InChI

InChI=1S/C14H10N2O2/c15-16-10-14(17)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H

InChI Key

KSHJREIYDHSSIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=[N+]=[N-]

Origin of Product

United States

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